![molecular formula C14H22Cl2N2 B1139270 Gsk-lsd1 CAS No. 1431368-48-7](/img/structure/B1139270.png)
Gsk-lsd1
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Overview
Description
GSK-LSD1 is a chemical probe for Lysine specific demethylase 1 (LSD1), a histone demethylase found in various transcriptional co-repressor complexes . It’s involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML) . GSK-LSD1 is developed by GlaxoSmithKline as an irreversible, mechanism-based inhibitor of LSD1 .
Synthesis Analysis
GSK-LSD1 has been developed by GlaxoSmithKline as an irreversible, mechanism-based inhibitor of LSD1 . It inhibits LSD1 with an IC 50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B) .Molecular Structure Analysis
The molecular weight of GSK-LSD1 is 216.2 and its molecular formula is C14H20N2 . The IUPAC name is N-(2-phenyl-cyclopropyl)-piperidin-4-amine .Chemical Reactions Analysis
GSK-LSD1 inhibits LSD1 with an IC 50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B) . It induces gene expression changes in cancer cell lines (average EC 50 < 5 nM) and inhibits cancer cell line growth (average EC 50 < 5 nM) .Physical And Chemical Properties Analysis
The physical and chemical properties of GSK-LSD1 include a molecular weight of 216.2, a molecular formula of C14H20N2, an IUPAC name of N-(2-phenyl-cyclopropyl)-piperidin-4-amine, a MollogP of 2.639, a PSA of 23.66, 2 chiral centres, 3 rotatable bonds, 2 hydrogen bond acceptors, and 2 hydrogen bond donors .Scientific Research Applications
Neurogenesis in Human Neural Stem Cells
GSK-LSD1 plays a crucial role in the regulation of neurogenesis. It has been shown to regulate the differentiation of human neural stem cells by repressing genes involved in the extracellular matrix and cell adhesion pathways . This repression is critical for the switch from proliferative divisions to differentiative divisions that generate neurons in the developing brain.
Epigenetic Regulation of Gene Expression
As a histone lysine-specific demethylase, GSK-LSD1 is involved in the dynamic modulation of chromatin status, which is essential for driving gene expression during neurodevelopment . By demethylating specific histone marks, GSK-LSD1 alters the landscape of chromatin accessibility, influencing the activation and repression of key gene regulatory networks.
Cancer Research and Oncogenesis
GSK-LSD1 has been implicated in various aspects of cancer research. It promotes oncogenesis by facilitating the survival of cancer cells and creating a pro-cancer microenvironment . Its role in processes like hypoxia, epithelial-to-mesenchymal transition, and the stemness versus differentiation of cancer stem cells is of particular interest in the field.
Inflammatory Response and Immune System Regulation
The enzyme’s function extends to the regulation of inflammation and the immune system. GSK-LSD1’s activity influences the body’s inflammatory response and has implications for understanding and treating diseases where inflammation plays a significant role .
Sepsis-Induced Mortality Studies
In animal models, GSK-LSD1 has been used as an inhibitor to study sepsis-induced mortality. By inhibiting LSD1, researchers can observe the effects on survival rates and the potential pathways involved in sepsis .
HIV Latency and Activation Studies
GSK-LSD1 has also been utilized in the study of HIV latency. Researchers have used it as an inhibitor to determine if the activation of HIV latency is due to the effects of LSD1, providing insights into potential treatments for HIV .
Mechanism of Action
Target of Action
GSK-LSD1 is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1, also known as KDM1A, plays key roles in gene expression during carcinogenesis . It specifically demethylates histone lysine residues H3K4me1/2 and H3K9me1/2 . LSD1 also regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 .
Mode of Action
GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes . It induces gene expression changes in cancer cell lines . The compound interacts with LSD1, inhibiting its activity and thus altering the methylation status of histones . This results in changes in gene expression patterns, which can affect various cellular processes .
Biochemical Pathways
The inhibition of LSD1 by GSK-LSD1 affects several biochemical pathways. LSD1, as an H3K4/9me eraser, could genome-wildly regulate gene expression during carcinogenesis . It suppresses gene transcription by binding to the CoREST or nucleosome remodeling and deacetylase repressive complex and also promotes transcriptional activation upon binding to androgen receptor (AR) or estrogen receptor (ER) . Inhibition of LSD1 leads to changes in these pathways, affecting cellular processes such as cell proliferation, differentiation, and stem cell self-renewal .
Pharmacokinetics
It is known that gsk-lsd1 potently inhibits the proliferation of various cancer cell lines
Result of Action
The inhibition of LSD1 by GSK-LSD1 leads to changes in gene expression patterns, which can affect various cellular processes . It has been shown to potently inhibit the proliferation of various cancer cell lines . In the context of COVID-19, GSK-LSD1 has been shown to reduce pro-inflammatory cytokines in severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) when treated in-vitro .
Action Environment
The action of GSK-LSD1 can be influenced by various environmental factors. For instance, in the context of COVID-19, the cytokine storm triggered by the virus can influence the efficacy of GSK-LSD1
Safety and Hazards
properties
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASFYRLYJAZPPL-UONOGXRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gsk-lsd1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.